

An In-depth Technical Guide to 4-Benzylpyridine

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Compound of Interest

Compound Name: **4-Benzylpyridine**

Cat. No.: **B057826**

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CAS Number: 2116-65-6

This technical guide provides a comprehensive overview of **4-Benzylpyridine**, a versatile heterocyclic compound with significant applications in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, analysis, and biological activities.

Core Properties and Data

4-Benzylpyridine is a colorless to pale yellow liquid at room temperature. Its fundamental properties are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of 4-Benzylpyridine

Property	Value	Reference(s)
CAS Number	2116-65-6	[1] [2] [3] [4]
Molecular Formula	C ₁₂ H ₁₁ N	[1] [3] [4]
Molecular Weight	169.22 g/mol	[1] [3] [4]
Appearance	Colorless to pale yellow liquid	[5]
Boiling Point	287 °C (lit.)	[5]
Melting Point	9-11 °C	[6]
Density	1.061 g/mL at 25 °C (lit.)	[5]
Refractive Index (n _{20/D})	1.582 (lit.)	[5]
Solubility	Soluble in ethanol and ether; insoluble in water.	[5]
pKa	5.75 ± 0.10 (Predicted)	[5]

Table 2: Spectroscopic Data of 4-Benzylpyridine

Spectroscopic Technique	Key Data and Observations	Reference(s)
¹ H NMR (CDCl ₃)	δ 8.49 (d, 2H), 7.31-7.09 (m, 5H), 3.95 (s, 2H) ppm	[7]
¹³ C NMR (CDCl ₃)	δ 150.1, 149.8, 142.1, 129.1, 128.6, 126.3, 124.5, 41.8 ppm	[8]
FTIR (neat)	Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine and benzene rings.	[9]
Mass Spectrometry (GC-MS)	Molecular ion peak (M ⁺) at m/z = 169.	[9]

Synthesis and Experimental Protocols

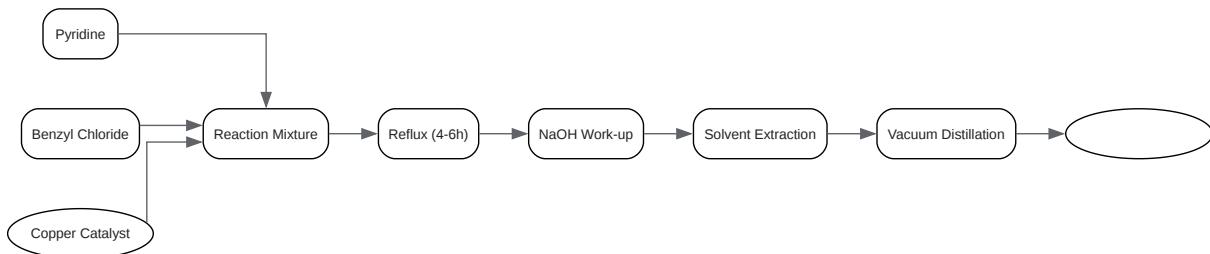
4-Benzylpyridine can be synthesized through various methods. Two common approaches are the reaction of benzyl chloride with pyridine and the reaction of a benzyl Grignard reagent with a pyridine derivative.

Synthesis from Benzyl Chloride and Pyridine

This method involves the direct reaction of benzyl chloride with an excess of pyridine, typically in the presence of a catalyst.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pyridine (4 moles) and a catalytic amount of copper powder or cupric chloride.
- Addition of Reactant: Heat the mixture to reflux. Slowly add benzyl chloride (1 mole) to the refluxing pyridine over a period of 1-2 hours.
- Reaction: Continue to heat the reaction mixture under reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Add an aqueous solution of sodium hydroxide to neutralize the pyridine hydrochloride formed.
- Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
- Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure **4-benzylpyridine**.^[3]



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Figure 1: Synthesis workflow of **4-Benzylpyridine** from Benzyl Chloride.

Synthesis via Grignard Reagent

This method provides a regioselective route to 4-substituted pyridines.

Experimental Protocol:

- **Grignard Reagent Preparation:** In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare the benzyl Grignard reagent by reacting benzyl chloride or benzyl bromide with magnesium turnings in anhydrous diethyl ether or THF.
- **Pyridine Activation:** In a separate flask, activate pyridine by reacting it with an acyl chloride (e.g., ethyl chloroformate) to form an N-acylpyridinium salt.
- **Reaction:** Cool the N-acylpyridinium salt solution to a low temperature (e.g., -78 °C). Slowly add the prepared benzyl Grignard reagent to this solution. The Grignard reagent will preferentially attack the 4-position of the pyridinium ring.
- **Quenching and Work-up:** After the addition is complete, allow the reaction to stir for a specified time before quenching with a saturated aqueous solution of ammonium chloride.
- **Extraction and Purification:** Extract the product with an organic solvent. Wash, dry, and concentrate the organic phase. The resulting dihydropyridine intermediate is then oxidized

(e.g., with a mild oxidizing agent or by air) to afford **4-benzylpyridine**. Purify the final product by column chromatography or distillation.[2]

Analytical Methodologies

Standard analytical techniques are employed to confirm the identity and purity of **4-Benzylpyridine**.

Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

- Instrument: A standard GC-MS system.
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injection: 1 μ L of a dilute solution of **4-benzylpyridine** in a suitable solvent (e.g., dichloromethane) is injected in split mode.
- Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
- MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-300. The molecular ion peak for **4-benzylpyridine** will be observed at m/z 169.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

- Instrument: A standard NMR spectrometer (e.g., 300 or 400 MHz).
- Sample Preparation: Dissolve a small amount of **4-benzylpyridine** in a deuterated solvent (e.g., CDCl_3) containing a reference standard (e.g., TMS).
- ^1H NMR: Acquire the proton NMR spectrum. The expected chemical shifts are approximately δ 8.49 (doublet, 2H, protons ortho to N), 7.31-7.09 (multiplet, 5H, phenyl protons), and 3.95 (singlet, 2H, benzylic protons).[7]

- ^{13}C NMR: Acquire the carbon-13 NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology:

- Instrument: A standard FTIR spectrometer.
- Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the spectrum is acquired using an ATR (Attenuated Total Reflectance) accessory.
- Analysis: The resulting spectrum will show characteristic absorption bands for the aromatic C-H, aliphatic C-H, C=C, and C=N vibrations.

Applications in Drug Development and Research

4-Benzylpyridine serves as a crucial building block in the synthesis of various biologically active molecules.

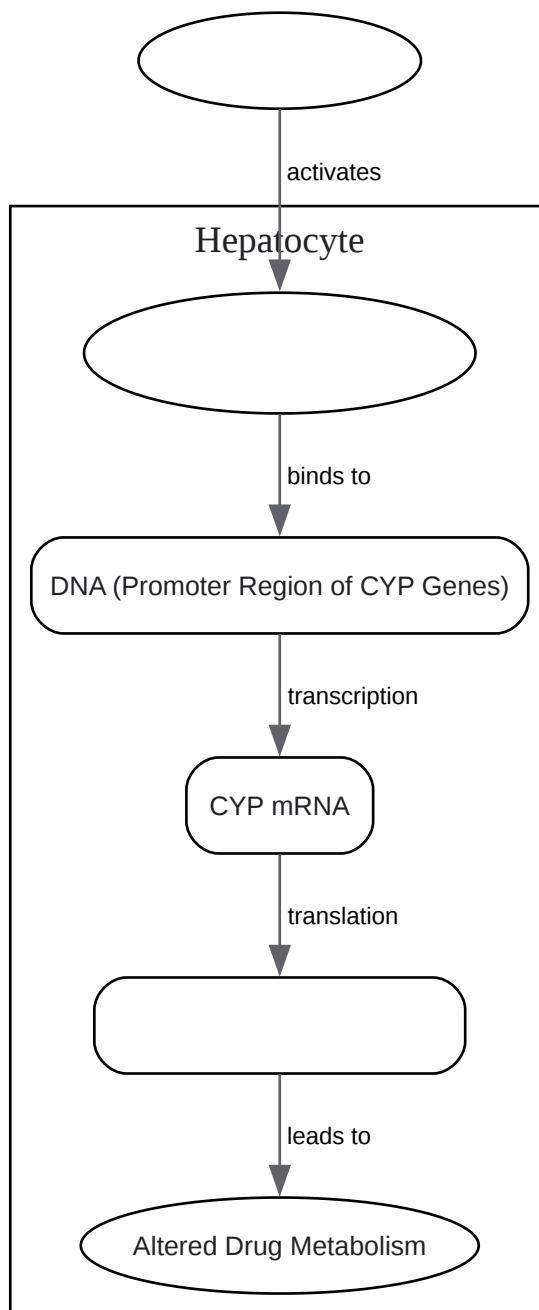
- Antifungal Agents: It has been utilized as a reactant in the synthesis of bis(alkylpyridinium)alkanes, which exhibit antifungal properties. The presumed mechanism of action for such quaternary ammonium compounds is the disruption of the fungal cell membrane.[\[10\]](#)
- Precursor for Pharmaceuticals: **4-Benzylpyridine** is a key intermediate in the synthesis of Ifenprodil hemitartrate, a non-competitive NMDA receptor antagonist with vasodilating and neuroprotective properties.[\[5\]](#)
- Enzyme Inhibition Studies: Derivatives of **4-benzylpyridine** have been synthesized and investigated as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[\[11\]](#)

Biological Activities and Signaling Pathways

While **4-Benzylpyridine** itself is not a therapeutic agent, it exhibits notable biological activities, primarily related to enzyme induction.

Induction of Cytochrome P450 Enzymes

4-Benzylpyridine is a known inducer of hepatic microsomal cytochrome P450 (CYP) enzymes in rats.^[12] Studies have shown that it can induce several CYP isozymes, including CYP2B1, CYP2E1, CYP2B6, P450b/e, and P450c/d.^{[12][13][14]} The induction of these enzymes can have significant implications for drug metabolism, potentially leading to altered pharmacokinetic profiles of co-administered drugs. The mechanism of induction involves the activation of nuclear receptors such as the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR), which in turn regulate the expression of CYP genes.^[15]



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Figure 2: Proposed pathway for Cytochrome P450 induction by **4-Benzylpyridine**.

Antifungal Activity

As a precursor to quaternary ammonium compounds, the antifungal activity of its derivatives is believed to stem from their ability to act as cationic surfactants. The positively charged nitrogen atom interacts with the negatively charged components of the fungal cell membrane, leading to

a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. This is a broad-spectrum mechanism of action.

This technical guide provides a foundational understanding of **4-Benzylpyridine** for researchers and drug development professionals. The detailed information on its properties, synthesis, and biological activities should aid in its effective utilization in various scientific endeavors.

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